molecular formula C8H8BrI B1524100 1-Bromo-2,3-dimethyl-4-iodobenzene CAS No. 1160573-43-2

1-Bromo-2,3-dimethyl-4-iodobenzene

Cat. No.: B1524100
CAS No.: 1160573-43-2
M. Wt: 310.96 g/mol
InChI Key: LXCPAICQHCSLQE-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dimethyl-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with bromine, iodine, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethyl-4-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination and iodination of a dimethylbenzene precursor. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient and consistent product yield. The use of automated systems and precise control of reaction parameters, such as temperature and reagent concentration, is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3-dimethyl-4-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

1-Bromo-2,3-dimethyl-4-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dimethyl-4-iodobenzene in chemical reactions involves the activation of the aromatic ring through the presence of electron-withdrawing halogen atoms. This activation facilitates electrophilic and nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

  • 1-Bromo-4-iodobenzene
  • 1-Bromo-3,5-dimethyl-4-iodobenzene
  • 3-Bromoiodobenzene

Comparison: 1-Bromo-2,3-dimethyl-4-iodobenzene is unique due to the presence of both bromine and iodine atoms along with two methyl groups on the benzene ring. This combination of substituents provides distinct reactivity and selectivity in chemical reactions compared to other similar compounds .

Properties

IUPAC Name

1-bromo-4-iodo-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrI/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCPAICQHCSLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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